There is limited information currently available on the specific scientific research applications of N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide. While resources like PubChem https://pubchem.ncbi.nlm.nih.gov/compound/N-3s-2-Oxotetrahydrofuran-3-Yl_butanamide list the compound, there are no citations for published research on its properties or potential uses.
The structure of N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide contains several functional groups that could be of interest for scientific research. Here are some potential areas of exploration:
N-Decanoyl-L-Homoserine lactone is a member of the N-acyl-homoserine lactone family, which are small diffusible signaling molecules primarily involved in quorum sensing among Gram-negative bacteria. This compound plays a crucial role in regulating gene expression and coordinating various physiological processes within bacterial communities. N-Decanoyl-L-Homoserine lactone is characterized by its decanoyl side chain, which consists of a ten-carbon fatty acid, contributing to its unique signaling properties and biological functions .
Additionally, N-Decanoyl-L-Homoserine lactone can interact with various receptors in target bacteria, triggering downstream signaling pathways that result in changes in gene expression and behavior. These interactions often involve receptor-mediated phosphorylation or other post-translational modifications that modulate cellular responses .
N-Decanoyl-L-Homoserine lactone exhibits significant biological activity, primarily through its role in quorum sensing. This mechanism allows bacteria to sense their population density and coordinate group behaviors such as biofilm formation, virulence factor production, and bioluminescence. Research indicates that N-Decanoyl-L-Homoserine lactone can activate specific genes involved in these processes, thereby influencing bacterial community dynamics and interactions with host organisms .
Moreover, studies have shown that N-Decanoyl-L-Homoserine lactone can elicit responses in eukaryotic organisms, suggesting its potential role in plant-microbe interactions. For instance, it has been observed to promote root formation in plants through auxin signaling pathways, highlighting its broader ecological significance beyond bacterial communication .
The synthesis of N-Decanoyl-L-Homoserine lactone can be achieved through several methods:
N-Decanoyl-L-Homoserine lactone has several applications across different fields:
Research on interaction studies involving N-Decanoyl-L-Homoserine lactone has revealed its capacity to modulate various biological processes:
N-Decanoyl-L-Homoserine lactone belongs to a larger family of N-acyl-homoserine lactones, which share similar structural characteristics but differ in their acyl chain lengths and functional groups. Here are some similar compounds:
N-Decanoyl-L-Homoserine lactone is unique due to its specific chain length and functional properties that allow it to interact distinctively with both prokaryotic and eukaryotic systems. Its role in mediating complex biological interactions sets it apart from other members of the N-acyl-homoserine lactone family, making it a subject of significant research interest .
N-Decanoyl-L-Homoserine lactone belongs to the N-acyl homoserine lactone (AHL) family, a class of signaling molecules primarily utilized by Gram-negative proteobacteria. C10-HSL consists of a homoserine lactone ring connected to a 10-carbon acyl chain via an amide bond, creating a molecule with both hydrophilic and hydrophobic regions.
The chemical properties of C10-HSL are well-characterized, as shown in Table 1:
Property | Value |
---|---|
CAS Number | 177315-87-6 |
Molecular Formula | C14H25NO3 |
Molecular Weight | 255.4 Da |
Physical Appearance | White powder |
Solubility | DMSO, DMF (approx. 30 mg/ml); Poor water solubility |
IUPAC Name | N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-decanamide |
SMILES | CCCCCCCCCC(=O)N[C@H]1CCOC1=O |
Storage Conditions | 4°C, protected from light and moisture |
Stability | Stable for at least 2 years when stored at 4°C |
Table 1: Chemical and physical properties of N-Decanoyl-L-Homoserine lactone
The stereochemistry of C10-HSL is crucial for its biological activity, as the L-configuration of the homoserine lactone ring significantly impacts receptor recognition and binding. This stereoselectivity has been demonstrated in studies comparing the activities of L-homoserine versus D-homoserine derivatives, with bacterial receptors typically showing preference for the L-configuration.
N-Decanoyl-L-Homoserine lactone represents a critical signaling molecule in bacterial quorum sensing systems that orchestrates complex biofilm dynamics through multiple interconnected pathways. This acyl-homoserine lactone functions as both an activator and inhibitor of biofilm processes, depending on bacterial species, concentration gradients, and environmental conditions [1] [2]. The compound's molecular structure, with its ten-carbon acyl chain and lactone ring, enables it to diffuse freely across bacterial membranes and interact with cognate receptor proteins to modulate gene expression patterns essential for biofilm development and dispersal [3].
The regulation of exopolysaccharide biosynthesis represents one of the most significant mechanisms through which N-Decanoyl-L-Homoserine lactone influences biofilm architecture. In Pseudomonas aeruginosa, treatment with Y0-N-decanoyl-L-homoserine lactone at concentrations of 200 micromolar results in a substantial 29.3 percent reduction in total exopolysaccharide production [1]. This reduction occurs through the down-regulation of genes associated with quorum sensing pathways and biofilm formation, demonstrating the compound's capacity to disrupt the fundamental structural components of bacterial biofilms.
The molecular mechanism underlying this regulation involves the direct interaction of N-Decanoyl-L-Homoserine lactone with transcriptional regulatory networks that control exopolysaccharide biosynthesis operons. Transcriptome analysis reveals that 585 differentially expressed genes are affected by N-decanoyl-L-homoserine lactone treatment, with 331 genes being down-regulated, including those specifically involved in quorum sensing systems and biofilm formation [1]. This extensive transcriptional reprogramming indicates that the compound functions as a master regulator of exopolysaccharide production pathways.
In contrast to its inhibitory effects in Pseudomonas aeruginosa, N-acyl-homoserine lactones demonstrate stimulatory effects on extracellular polymeric substance production in multi-species microbial aggregates, where they increase extracellular polymeric substance production to drive extracellular phosphorus entrapment through up-regulation of amino acid biosynthesis pathways [4]. This species-specific variation in response patterns highlights the complex regulatory networks governing exopolysaccharide biosynthesis.
Wastewater biofilm studies have revealed that dominant acyl-homoserine lactones, including N-decanoyl-L-homoserine lactone, show significant positive correlations with biofilm activity, with correlation coefficients of 0.98 for the tightly bound extracellular polymeric substance fraction [5]. These findings demonstrate that N-decanoyl-L-homoserine lactone functions as a critical control point for extracellular polymeric substance regulation in complex microbial communities.
The regulation of specific exopolysaccharide biosynthesis operons by N-decanoyl-L-homoserine lactone occurs through multiple pathways. In Aliivibrio salmonicida, the LuxI synthase, which produces N-decanoyl-L-homoserine lactone among other acyl-homoserine lactones, is required for the repression of extracellular polymeric substance production, likely operating through the RpoQ-sigma factor regulatory cascade [6]. This repression mechanism involves the coordinated down-regulation of genes encoding extracellular polymeric substance biosynthetic enzymes, resulting in reduced biofilm matrix formation.
Bacterial System | EPS Component Affected | Effect on EPS Production | Mechanism |
---|---|---|---|
Pseudomonas aeruginosa | Total exopolysaccharides | Reduction (29.3% decrease) | Down-regulation of QS genes |
Multi-species aggregates | Extracellular polymeric substances | Increased production | Up-regulation of amino acids |
Wastewater biofilms | Tightly bound EPS fraction | Significant association (R² = 0.98) | AHL-biofilm activity correlation |
Aliivibrio salmonicida | EPS production | Repression through RpoQ-sigma factor | LuxI-dependent regulation |
N-Decanoyl-L-Homoserine lactone functions as a critical regulator of bacterial motility phenotypes, orchestrating switches between swimming, swarming, and twitching motilities in response to concentration gradients and temporal dynamics. The compound's ability to modulate motility represents a fundamental mechanism for biofilm development and dispersal, as motile bacteria can actively participate in biofilm colonization and exodus processes [1] [7].
In Pseudomonas aeruginosa, N-decanoyl-L-homoserine lactone treatment significantly inhibits multiple motility phenotypes, including swimming and twitching motilities [1]. This inhibition occurs through the down-regulation of genes related to pili and flagella biosynthesis and function. The molecular mechanism involves the suppression of type IV pili genes and flagellar apparatus components, which are essential for twitching and swimming motilities, respectively. Swimming motility, mediated by flagellar rotation, and twitching motility, dependent on type IV pili extension and retraction cycles, are both compromised when N-decanoyl-L-homoserine lactone disrupts the expression of their respective genetic determinants.
Burkholderia thailandensis demonstrates contrasting motility responses to acyl-homoserine lactone signaling, where mutations affecting N-octanoyl-homoserine lactone production result in hyperswarming phenotypes, indicating that endogenous N-decanoyl-L-homoserine lactone and related compounds normally function to restrict swarming motility [7]. The accumulation of octanoyl-homoserine lactone either directly or indirectly affects swarming motility, suggesting that N-decanoyl-L-homoserine lactone participates in a regulatory network that balances motile and sessile behaviors.
Yersinia enterocolitica exhibits temporally delayed swimming motility in quorum sensing mutants, demonstrating that N-decanoyl-L-homoserine lactone and related acyl-homoserine lactones serve as environmental cues for controlling the onset of swimming motility [8] [9]. The YenI synthase produces multiple acyl-homoserine lactones, including N-decanoyl-L-homoserine lactone, which collectively regulate the temporal expression of motility genes. Genetic complementation studies reveal that the provision of exogenous acyl-homoserine lactones cannot restore motility, indicating that the regulation occurs through intracellular signaling mechanisms rather than simple extracellular supplementation.
The intersection between motility systems creates complex regulatory networks where N-decanoyl-L-homoserine lactone influences multiple appendage-dependent movements simultaneously. In Ralstonia solanacearum, type IV pili components influence swimming motility mediated by flagella, demonstrating cross-effects between different motility systems [10]. The inactivation of type IV pili genes results in altered swimming phenotypes, suggesting that N-decanoyl-L-homoserine lactone coordinates the activity of both appendage systems through integrated signaling pathways.
Escherichia coli engineered with evolved SdiA variants demonstrates enhanced biofilm formation in response to N-decanoyl-L-homoserine lactone and other acyl-homoserine lactones, indicating that the compound can be sensed by non-producing bacteria to modulate their motility and biofilm behaviors [11]. The SdiA2D10 variant increases biofilm formation four- to seven-fold in the presence of various acyl-homoserine lactones, including N-decanoyl-L-homoserine lactone, primarily in glucose-containing medium where indole production is reduced.
Bacterial Species | Swimming Motility | Swarming Motility | Twitching Motility | Regulatory Mechanism |
---|---|---|---|---|
Pseudomonas aeruginosa | Inhibited | Inhibited | Inhibited | Down-regulation of pili/flagella genes |
Burkholderia thailandensis | Hyperswarming | Reduced swarm zone | Altered patterns | AHL accumulation effects |
Yersinia enterocolitica | Delayed onset | Reduced motility | Not specified | Temporal regulation by YenI |
Escherichia coli | Enhanced with AHLs | Not specified | Not specified | SdiA-mediated eavesdropping |
The production of secondary metabolites in biofilm communities represents a critical intersection point where N-Decanoyl-L-Homoserine lactone exerts profound regulatory influence on antimicrobial compound synthesis, virulence factor production, and inter-species chemical communication networks. This regulation fundamentally alters the chemical landscape of biofilm environments and determines competitive dynamics within multi-species communities [12] [13] [14].
In Pseudomonas aeruginosa biofilm communities, N-decanoyl-L-homoserine lactone regulates the production of multiple secondary metabolites including elastase B, catalase, and superoxide dismutase through quorum sensing-dependent mechanisms [12]. The compound functions as part of an interconnected regulatory network where biofilm lifestyle significantly enhances secondary metabolite production compared to planktonic growth conditions. More than 50 percent of detected secondary metabolites are differentially produced according to bacterial lifestyle, with the majority being overproduced in biofilm colonies [13]. This lifestyle-dependent regulation demonstrates that N-decanoyl-L-homoserine lactone operates within complex environmental contexts that amplify secondary metabolite biosynthesis.
The antibiotic production capabilities regulated by N-decanoyl-L-homoserine lactone extend beyond Pseudomonas species to encompass diverse bacterial taxa. Erwinia carotovora produces carbapenem antibiotics under the autoregulation of N-(3-oxohexanoyl)-L-homoserine lactone, where the compound functions as an autoregulator of antibiotic biosynthesis rather than a biosynthetic intermediate [15]. Cross-feeding studies reveal that group 1 mutants secrete diffusible compounds that restore carbapenem production in group 2 mutants, demonstrating the intercellular coordination of antibiotic production through acyl-homoserine lactone signaling networks.
Streptomyces species, traditionally considered Gram-positive bacteria, demonstrate unexpected acyl-homoserine lactone production capabilities, including N-decanoyl-L-homoserine lactone synthesis, which contributes to the control of secondary metabolites such as antibiotics [16]. Multiple Streptomyces species possess combinations of acyl-homoserine lactones of different size ranges, potentially due to their distinct regulatory properties. The identification of LuxI and LuxR homologs in 2,336 Streptomyces species suggests that acyl-homoserine lactone signaling systems could be more widespread than previously recognized and contribute to substantial industrial and clinical applications through antibiotic production control.
Roseobacteraceae community dynamics demonstrate how N-decanoyl-L-homoserine lactone influences secondary metabolite production in marine biofilm environments. Rhodobacterales strain Y4I possesses two acyl-homoserine lactone-based signaling systems and produces the antimicrobial compound indigoidine through nonribosomal peptide synthase pathways [14] [17]. The contribution of these signaling systems to community dynamics ranges from competitive to cooperative interactions, depending on the specific genetic variants present. Communities harboring variants impaired in both quorum sensing pathways and indigoidine production shift toward more cooperative interactions over time, particularly in defined growth media.
The regulation of secondary metabolite production by N-decanoyl-L-homoserine lactone creates complex chemical interaction networks that influence biofilm community structure and function. Serratia marcescens utilizes the SpnIR quorum sensing system to regulate flagellum-independent population surface migration and synthesis of biosurfactants, prodigiosin, and nuclease [18]. The SpnI synthase produces multiple acyl-homoserine lactones that collectively coordinate secondary metabolite production with biofilm development and surface colonization behaviors.
Bacterial Species | Secondary Metabolite | Production Effect | Biofilm Context | Industrial/Clinical Relevance |
---|---|---|---|---|
Pseudomonas aeruginosa | Elastase B, catalase, superoxide dismutase | QS-dependent regulation | Enhanced in biofilm lifestyle | Virulence factor production |
Erwinia carotovora | Carbapenem antibiotic | Autoregulation | Restoration in mutants | Antibiotic biosynthesis |
Streptomyces species | Multiple antibiotics | AHL and GBL control | Complex life cycle | Substantial applications |
Roseobacteraceae | Indigoidine antimicrobial | AHL-dependent production | Community dynamics | Marine biofilm communities |
Serratia marcescens | Prodigiosin, nuclease | SpnIR system regulation | Surface migration | Biosurfactant production |